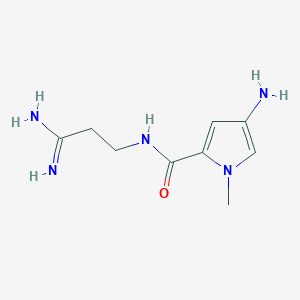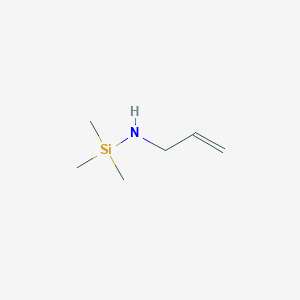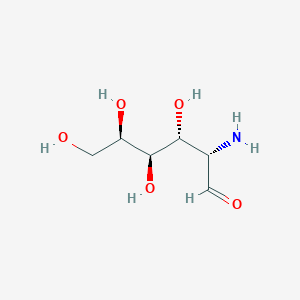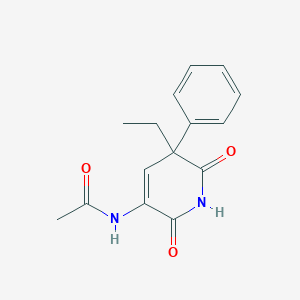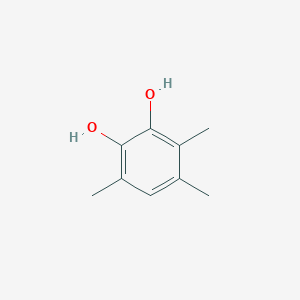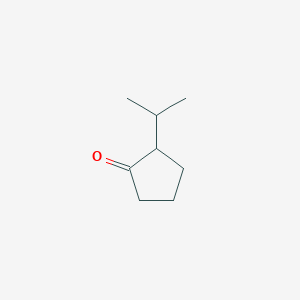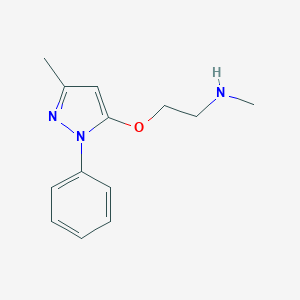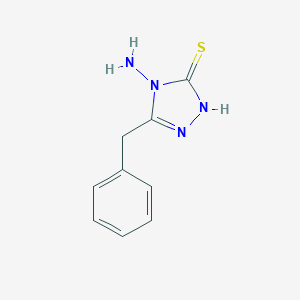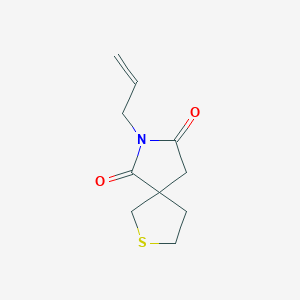
7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. It is a spirolactam derivative that possesses unique structural and chemical properties, making it a promising candidate for use in drug development, organic synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
The unique chemical and structural properties of 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione make it a promising candidate for use in various scientific research applications. One of the most significant applications of this compound is in drug development. It has been found to possess potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the treatment of various neurological and inflammatory disorders.
Wirkmechanismus
The mechanism of action of 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione is not fully understood. However, it is believed to act by modulating the activity of ion channels and receptors in the central nervous system, leading to the suppression of seizures and pain.
Biochemische Und Physiologische Effekte
Studies have shown that 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione possesses potent anticonvulsant, analgesic, and anti-inflammatory effects. It has also been found to possess antioxidant properties, which may help to protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione in lab experiments is its potent anticonvulsant, analgesic, and anti-inflammatory properties. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione. One of the most promising directions is in the development of novel anticonvulsant and analgesic drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as material science.
Synthesemethoden
The synthesis of 7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-thiophene carboxylic acid with allylamine, followed by cyclization with phosgene. This method has been found to be highly efficient and yields high purity products.
Eigenschaften
CAS-Nummer |
10288-31-0 |
|---|---|
Produktname |
7-Allyl-2-thia-7-azaspiro(4.4)nonane-6,8-dione |
Molekularformel |
C10H13NO2S |
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
2-prop-2-enyl-7-thia-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C10H13NO2S/c1-2-4-11-8(12)6-10(9(11)13)3-5-14-7-10/h2H,1,3-7H2 |
InChI-Schlüssel |
HZYYQZHCTSRLPC-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)CC2(C1=O)CCSC2 |
Kanonische SMILES |
C=CCN1C(=O)CC2(C1=O)CCSC2 |
Synonyme |
7-Allyl-2-thia-7-azaspiro[4.4]nonane-6,8-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



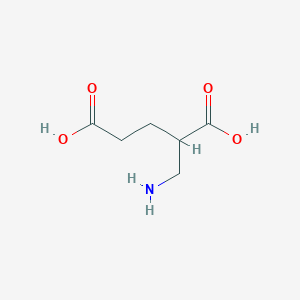
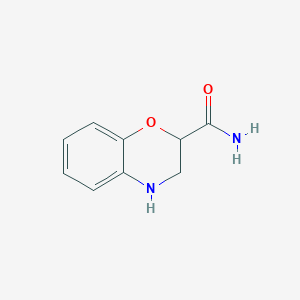
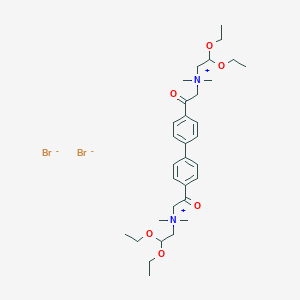
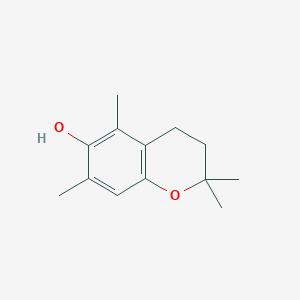
![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)
